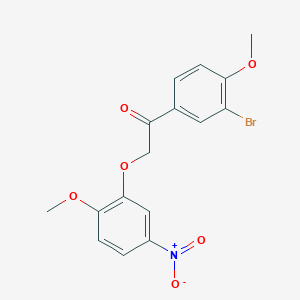
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that belongs to the family of phenyl ketones. This compound has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells, including breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone in lab experiments is its potential applications in the synthesis of other compounds. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several purification steps.
Orientations Futures
There are several future directions for research involving 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. One potential direction is to study its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, further research can be conducted to explore its anti-cancer properties and potential applications in cancer therapy. Another potential direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research can be conducted to explore its potential applications in bioimaging and other biomedical applications.
Conclusion:
In conclusion, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used as a precursor in the synthesis of other compounds. Further research is needed to explore its potential applications in the treatment of inflammatory disorders and cancer therapy, as well as to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone can be achieved through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-bromo-4-methoxyaniline, which is then reacted with 2-methoxy-5-nitrophenol to obtain 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. The process involves several purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of other compounds, including 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, which has been shown to have anti-inflammatory properties. Additionally, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been used in the synthesis of fluorescent dyes for bioimaging applications.
Propriétés
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-14-5-3-10(7-12(14)17)13(19)9-24-16-8-11(18(20)21)4-6-15(16)23-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKILMPYJVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


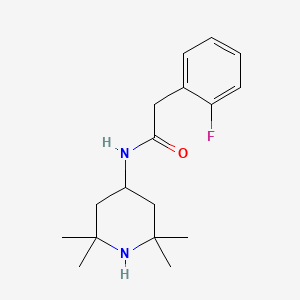
![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
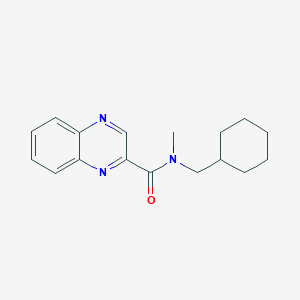
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
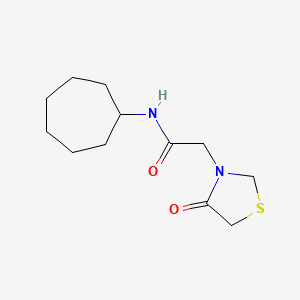
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
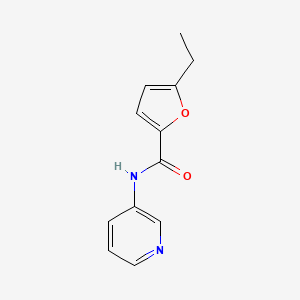
![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)